molecular formula C13H15NO4S B2556368 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide CAS No. 2097858-00-7

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide

Cat. No.: B2556368
CAS No.: 2097858-00-7
M. Wt: 281.33
InChI Key: ZMCXPXWHNHOUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide is a synthetic organic compound with a molecular formula of C13H15NO4S and a molecular weight of 281.33 g/mol . Its chemical structure features a furan ring linked to a phenyl ring, forming a biaryl system that is further functionalized with a 2-hydroxyethyl chain and a methanesulfonamide group . This combination of a hydrophobic aromatic system and a polar, hydrogen-bonding sulfonamide moiety makes it a valuable intermediate in medicinal chemistry and drug discovery research. While direct biological data for this specific compound is limited in the public domain, its core structure is related to pharmacologically active scaffolds. Furan-containing compounds are frequently explored for their diverse biological activities, and sulfonamide groups are common in drugs and bioactive molecules targeting various enzymes . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules, particularly in developing potential protease inhibitors or other bioactive agents, given that similar furan-based derivatives have been investigated as inhibitors for targets like the SARS-CoV-2 main protease (Mpro) . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate safety precautions, referencing the available material safety data sheet (MSDS).

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-19(16,17)14-9-12(15)10-4-6-11(7-5-10)13-3-2-8-18-13/h2-8,12,14-15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCXPXWHNHOUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms and effects.

Chemical Structure and Properties

The compound features a furan moiety attached to a phenyl ring , which is further connected to a hydroxyethyl group and a methanesulfonamide group. This unique structure contributes to its diverse biological activities.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : this compound has shown cytotoxic effects against cancer cell lines, particularly through the induction of apoptosis and cell cycle arrest.
    • Study Findings : In vitro studies demonstrated that exposure to the compound resulted in significant apoptosis in HCT116 colorectal cancer cells, activating caspases and leading to cell cycle arrest at the S phase .
  • Antimicrobial Properties : Furan derivatives, including this compound, have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria.
    • Mechanism : The antibacterial effect is mediated through disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, although specific mechanisms remain under investigation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in colorectal cancer cells
AntimicrobialEffective against gram-positive and gram-negative bacteria
Anti-inflammatoryPotential effects observed in preliminary studies

Detailed Research Insights

  • Caspase Activation : Studies have shown that this compound activates caspases 3 and 7, indicating its role in apoptotic pathways. For instance, one study reported that 70.5% activation of effector caspases occurred following treatment with the compound, compared to lower activation rates in controls .
  • Cell Cycle Arrest : Analysis of cell cycle distribution revealed that a significant proportion of treated cells were arrested in the S phase, suggesting that the compound interferes with DNA synthesis or repair mechanisms .
  • Minimum Inhibitory Concentration (MIC) : The MIC for various bacterial strains has been determined, showcasing the compound's potential as an antimicrobial agent. Specific values vary based on the bacterial strain but indicate effective concentrations for therapeutic use.

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